Pomalidomide-C3-NHS ester

Beschreibung

BenchChem offers high-quality Pomalidomide-C3-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-C3-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H20N4O8 |

|---|---|

Molekulargewicht |

456.4 g/mol |

IUPAC-Name |

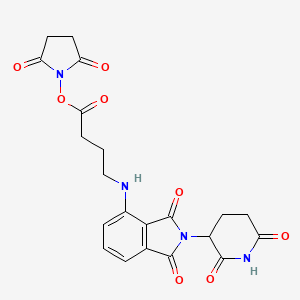

(2,5-dioxopyrrolidin-1-yl) 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoate |

InChI |

InChI=1S/C21H20N4O8/c26-14-7-6-13(19(30)23-14)24-20(31)11-3-1-4-12(18(11)21(24)32)22-10-2-5-17(29)33-25-15(27)8-9-16(25)28/h1,3-4,13,22H,2,5-10H2,(H,23,26,30) |

InChI-Schlüssel |

BUNBREDWIITCDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)ON4C(=O)CCC4=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pomalidomide-C3-NHS Ester: A Technical Guide for Targeted Protein Degradation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C3-NHS ester is a crucial bifunctional molecule at the forefront of targeted protein degradation (TPD). It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the high-affinity pomalidomide (B1683931) ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a reactive N-hydroxysuccinimide (NHS) ester linked by a three-carbon (C3) alkyl chain. The NHS ester facilitates the covalent conjugation to a ligand of a specific protein of interest (POI), thereby creating a PROTAC capable of inducing the selective degradation of the target protein. This technical guide provides a comprehensive overview of Pomalidomide-C3-NHS ester, including its physicochemical properties, mechanism of action, synthesis, and application in experimental protocols for targeted protein degradation.

Introduction to Pomalidomide-C3-NHS Ester

Pomalidomide-C3-NHS ester is a synthetic E3 ligase ligand-linker conjugate designed for the facile construction of PROTACs.[1] PROTACs are heterobifunctional molecules that function by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide-C3-NHS ester provides the E3 ligase recruiting moiety (pomalidomide for CRBN) and a linker with a reactive handle (the NHS ester) for conjugation to a POI-binding ligand.

The choice of the linker is critical as it influences the physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The C3 alkyl linker in Pomalidomide-C3-NHS ester offers a balance of flexibility and length for many applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of Pomalidomide-C3-NHS ester is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₈N₄O₇ | N/A |

| Molecular Weight | 454.43 g/mol | [3] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Storage | Store at -20°C or -80°C, protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [3] |

| SMILES | O=C(C1=C2C=CC=C1NCCCC(ON3C(CCC3=O)=O)=O)N(C4C(NC(CC4)=O)=O)C2=O | [3] |

| InChI Key | Not readily available | N/A |

Mechanism of Action: The PROTAC Approach

The utility of Pomalidomide-C3-NHS ester lies in its ability to be incorporated into a PROTAC, which then orchestrates a series of molecular events leading to the degradation of a target protein.

Ternary Complex Formation

A PROTAC synthesized using Pomalidomide-C3-NHS ester acts as a molecular bridge, inducing the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ubiquitin ligase. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule, bearing the POI-specific ligand, binds to the target protein.

Ubiquitination and Proteasomal Degradation

The induced proximity of the POI to the CRBN E3 ligase complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway and a typical experimental workflow for the use of a PROTAC derived from Pomalidomide-C3-NHS ester.

Caption: Mechanism of action of a PROTAC synthesized from Pomalidomide-C3-NHS ester.

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Quantitative Data Presentation

| PROTAC (Target: BTK) | Linker Composition | DC₅₀ (nM) | Dmax (%) | Cell Line | Reference |

| Illustrative PROTAC 1 | PEG-based | 2.2 | 97 | Mino | [5] |

| Illustrative PROTAC 2 | Alkyl-based | 10.8 | >95 | SU-DHL-4 | N/A |

Note: This data is for illustrative purposes and does not represent a PROTAC synthesized with Pomalidomide-C3-NHS ester.

Experimental Protocols

Synthesis of Pomalidomide-C3-NHS Ester

The synthesis of Pomalidomide-C3-NHS ester involves the initial synthesis of pomalidomide followed by the attachment of the C3-NHS ester linker. A general synthetic route is outlined below, based on established methods for pomalidomide synthesis and linker conjugation.[6][7]

Step 1: Synthesis of Pomalidomide

-

React 3-nitrophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a suitable solvent (e.g., acetic acid) under reflux to yield 3-nitro-N-(2,6-dioxo-3-piperidinyl)phthalimide.

-

Reduce the nitro group of the resulting compound using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265) to yield pomalidomide.

-

Purify the crude pomalidomide by recrystallization or column chromatography.

Step 2: Attachment of the C3-NHS ester linker

-

React pomalidomide with a suitable C3 linker precursor containing a carboxylic acid and a protected amine (e.g., Boc-4-aminobutanoic acid). This can be achieved through an alkylation reaction.

-

Deprotect the amine group.

-

Couple the resulting carboxylic acid with N-hydroxysuccinimide (NHS) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent (e.g., dichloromethane (B109758) or DMF) to yield Pomalidomide-C3-NHS ester.

-

Purify the final product using column chromatography or HPLC.

Conjugation of Pomalidomide-C3-NHS Ester to a POI Ligand

This protocol describes the general procedure for conjugating Pomalidomide-C3-NHS ester to a ligand for a protein of interest that contains a primary amine.[1][8][9]

Materials:

-

Pomalidomide-C3-NHS ester

-

POI ligand with a primary amine

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

-

Reaction vessel (e.g., glass vial)

-

Stirring apparatus

-

HPLC for purification

Procedure:

-

Dissolve the POI ligand in anhydrous DMF or DMSO.

-

Add Pomalidomide-C3-NHS ester to the solution (typically a 1.1 to 1.5 molar excess relative to the POI ligand).

-

Add a non-nucleophilic base such as DIPEA or TEA (typically 2-3 molar equivalents) to the reaction mixture to scavenge the acid produced during the reaction.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Purify the resulting PROTAC using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[10]

Materials:

-

Cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various durations (for time-course). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane and incubate with ECL substrate. Image the blot using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dmax values.

Conclusion

Pomalidomide-C3-NHS ester is a valuable and versatile tool for the development of PROTACs. Its well-defined structure, incorporating a potent CRBN ligand and a reactive NHS ester, allows for the straightforward synthesis of degraders for a wide range of protein targets. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in the rapidly advancing field of targeted protein degradation. Further exploration into the impact of the C3 linker on ternary complex formation and degradation efficiency for various targets will continue to refine the rational design of next-generation PROTAC therapeutics.

References

- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104016967A - Synthetic method of pomalidomide - Google Patents [patents.google.com]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

Pomalidomide-C3-NHS Ester: An In-depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (B1683931), a third-generation immunomodulatory imide drug (IMiD), has emerged as a powerful molecule in therapeutic development, particularly in the fields of oncology and targeted protein degradation. Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase, effectively redirecting its substrate specificity. This property has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where pomalidomide acts as a recruiter of the cellular degradation machinery to eliminate proteins of interest. Pomalidomide-C3-NHS ester is a key derivative, a readily adaptable building block for the synthesis of novel PROTACs. This technical guide provides a comprehensive overview of the core mechanism of action of pomalidomide and its application in the context of Pomalidomide-C3-NHS ester-based PROTACs, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Pomalidomide as a Molecular Glue

Pomalidomide functions as a "molecular glue," inducing proximity between the CRBN E3 ubiquitin ligase and specific "neosubstrate" proteins that would not normally interact.[1][2] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[3] The primary endogenous neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[1][2]

The CRL4^CRBN complex, to which pomalidomide binds, is a multi-subunit E3 ubiquitin ligase. Pomalidomide binding to the thalidomide-binding domain of CRBN creates a novel surface that enhances the affinity for IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation.[2] This targeted degradation results in a cascade of downstream effects, including the inhibition of myeloma cell proliferation, apoptosis, and modulation of the tumor microenvironment.[1][2]

Pomalidomide-C3-NHS Ester in PROTAC Technology

Pomalidomide-C3-NHS ester is a derivative of pomalidomide designed for the straightforward synthesis of PROTACs. It consists of three key components:

-

Pomalidomide: The CRBN-binding moiety.

-

C3 Linker: A three-carbon aliphatic chain that provides spatial separation between the pomalidomide and the target protein ligand.

-

N-Hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary or secondary amines on a target protein ligand.

The NHS ester allows for the covalent conjugation of Pomalidomide-C3 to a ligand that specifically binds to a protein of interest (POI). The resulting PROTAC is a heterobifunctional molecule that can simultaneously bind to both the POI and CRBN, thereby inducing the degradation of the POI.

Quantitative Data

The following tables summarize key quantitative data for pomalidomide and a representative pomalidomide-based PROTAC. It is important to note that specific binding and degradation data for PROTACs constructed with Pomalidomide-C3-NHS ester will be dependent on the specific protein of interest and the linker chemistry. The data presented here serves as a valuable reference.

Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)

| Compound | Method | Kd (nM) | Reference |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 | [1] |

| Pomalidomide | Fluorescence Polarization | 156.6 |

Table 2: Degradation Potency of a Representative Pomalidomide-Based PROTAC (ZQ-23 targeting HDAC8)

| Parameter | Value | Cell Line | Reference |

| DC50 | 147 nM | Not Specified | [4] |

| Dmax | 93% | Not Specified | [4] |

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Pomalidomide-C3-NHS ester and its derived PROTACs.

Synthesis of a Pomalidomide-C3-PROTAC via NHS Ester Conjugation

This protocol describes the general procedure for conjugating Pomalidomide-C3-NHS ester to a target protein ligand containing a primary or secondary amine.

Materials:

-

Pomalidomide-C3-NHS ester

-

Target protein ligand with an amine functional group

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

-

Reaction vial

-

Stir plate and stir bar

-

High-Performance Liquid Chromatography (HPLC) or other suitable purification system

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Add Pomalidomide-C3-NHS ester (1-1.2 equivalents) to the solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC conjugate.

-

The final product should be characterized by LC-MS and NMR to confirm its identity and purity.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cultured cells following treatment with a pomalidomide-based PROTAC.

Materials:

-

Cultured cells expressing the protein of interest

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using software such as ImageJ. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.

Signaling Pathways

The binding of pomalidomide to CRBN initiates a signaling cascade that ultimately leads to the degradation of its neosubstrates. In the context of a PROTAC, this cascade is redirected to the protein of interest.

Conclusion

Pomalidomide-C3-NHS ester is a versatile and valuable tool for the development of novel PROTACs. Its mechanism of action, rooted in the recruitment of the CRBN E3 ligase, offers a powerful strategy for the targeted degradation of disease-causing proteins. Understanding the core principles of pomalidomide's interaction with CRBN, coupled with robust experimental protocols for PROTAC synthesis and evaluation, is crucial for advancing this promising therapeutic modality. This guide provides a foundational framework for researchers to design and execute experiments aimed at harnessing the potential of pomalidomide-based targeted protein degradation.

References

Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has revolutionized the treatment of relapsed and refractory multiple myeloma. Its potent anti-neoplastic and immunomodulatory activities stem from its function as a molecular glue that redirects the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comprehensive technical overview of pomalidomide's mechanism of action, quantitative binding and degradation data, and detailed experimental protocols for its investigation.

Introduction

Pomalidomide is a chemical analog of thalidomide (B1683933) with significantly enhanced anti-myeloma and immunomodulatory properties. The discovery of Cereblon (CRBN) as the direct molecular target of IMiDs was a pivotal moment in understanding their therapeutic efficacy.[1] CRBN functions as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] Pomalidomide binds to CRBN, inducing a conformational change that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific proteins, known as neosubstrates.[1][4][5] The primary neosubstrates responsible for its anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][7] The degradation of these factors triggers a cascade of downstream events, including apoptosis of malignant cells and stimulation of the patient's immune system against the tumor.[1][8][9]

Mechanism of Action: A Molecular Glue Approach

Pomalidomide's mechanism of action is a prime example of targeted protein degradation. It acts as a "molecular glue," facilitating the interaction between CRBN and its neosubstrates. The core components of this mechanism are:

-

The CRL4-CRBN E3 Ubiquitin Ligase Complex: This complex is composed of Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and the substrate receptor CRBN.[2][3][10]

-

Pomalidomide Binding: Pomalidomide binds to a specific pocket on the surface of CRBN.[11] This binding event creates a novel interface that is recognized by the neosubstrates.

-

Neosubstrate Recruitment and Ubiquitination: The altered CRBN surface recruits neosubstrates like IKZF1 and IKZF3 to the CRL4-CRBN complex.[1][4] This proximity allows for the transfer of ubiquitin molecules to the neosubstrate.

-

Proteasomal Degradation: The poly-ubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.[6]

This targeted degradation of key transcription factors leads to two major downstream consequences: direct anti-tumor effects and immunomodulation.

Downstream Signaling Pathways

The degradation of IKZF1 and IKZF3 initiates a signaling cascade that is detrimental to multiple myeloma cells.

Caption: Pomalidomide-induced signaling cascade.

Quantitative Data

The interaction between pomalidomide and CRBN, and the subsequent degradation of neosubstrates, have been quantitatively characterized using various biophysical and cellular assays.

Table 1: Pomalidomide-Cereblon Binding Affinity

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[12][13] | ~1.2 - 3 µM[12] | Competitive Titration, Competitive Binding Assay |

Table 2: Comparative Binding Affinities of IMiDs to Cereblon

| Compound | Target | Kd (nM) |

| Pomalidomide | CRBN-DDB1 | ~157[14] |

| Lenalidomide | CRBN-DDB1 | ~178 - 640[14] |

| Thalidomide | CRBN-DDB1 | ~250[13][14] |

Experimental Protocols

Investigating the mechanism of pomalidomide requires a combination of biochemical, biophysical, and cell-based assays.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol outlines a competitive binding assay to determine the affinity of pomalidomide for the CRBN-DDB1 complex.

Principle: This assay measures the displacement of a fluorescently labeled tracer ligand from the His-tagged CRBN/DDB1 complex by a test compound. The binding of a Tb-anti-His antibody to the complex and the fluorescent tracer results in a high FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[12]

Materials:

-

His-tagged CRBN/DDB1 complex

-

Tb-anti-His antibody

-

Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide)

-

Pomalidomide

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

384-well low volume white plates

Procedure:

-

Prepare serial dilutions of pomalidomide in the assay buffer.

-

In a 384-well plate, add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to each well.

-

Add the fluorescent tracer to the wells.

-

Add the serial dilutions of pomalidomide to the wells. Include appropriate controls (no compound, no enzyme).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis: Plot the decrease in the FRET signal against the concentration of pomalidomide to determine the IC50 value.

Neosubstrate Degradation Assay (Western Blot)

This protocol is used to confirm the pomalidomide-induced degradation of IKZF1 and IKZF3 in a cellular context.

Principle: Cells are treated with pomalidomide, and the levels of the target neosubstrates are assessed by Western blot analysis. A decrease in the protein levels indicates degradation.[15]

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Pomalidomide

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed the multiple myeloma cells in appropriate culture plates.

-

Treat the cells with various concentrations of pomalidomide or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in cell lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for IKZF1 and IKZF3 and normalize them to the loading control. Compare the levels in pomalidomide-treated cells to the vehicle-treated control to determine the extent of degradation.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing neosubstrate degradation.

Conclusion

Pomalidomide's function as a molecular glue that hijacks the CRBN E3 ligase complex represents a paradigm shift in drug discovery, moving beyond simple inhibition to targeted protein degradation. This in-depth technical guide provides a foundational understanding of its mechanism, quantitative parameters, and the experimental approaches used for its characterization. For researchers and drug development professionals, a thorough grasp of these principles is essential for the continued development of novel cereblon-modulating therapeutics and for optimizing the clinical application of pomalidomide.

References

- 1. benchchem.com [benchchem.com]

- 2. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. gosset.ai [gosset.ai]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms [frontiersin.org]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. benchchem.com [benchchem.com]

- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Pomalidomide-C3-NHS Ester: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pomalidomide-C3-NHS ester, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core properties, role in targeted protein degradation, and detailed methodologies for its application in research and drug development.

Introduction to Pomalidomide (B1683931) and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein from the cell.[1] They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

Pomalidomide is a derivative of thalidomide (B1683933) and a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][] By incorporating pomalidomide into a PROTAC, researchers can hijack the CRBN E3 ligase complex to selectively degrade a desired protein.[]

Pomalidomide-C3-NHS Ester: Structure and Utility

Pomalidomide-C3-NHS ester is a synthetic E3 ligase ligand-linker conjugate.[5][6][7] It incorporates the pomalidomide core, which binds to CRBN, and a three-carbon (C3) linker terminating in an N-hydroxysuccinimide (NHS) ester.[5][6][7] The NHS ester is a reactive group that readily forms stable amide bonds with primary amines on a corresponding POI ligand or linker, making it a valuable tool for the modular synthesis of PROTACs.[8]

Molecular Structure:

-

Pomalidomide Moiety: Binds to the Cereblon (CRBN) E3 ubiquitin ligase.

-

C3 Linker: A short alkyl chain that provides spacing between the pomalidomide and the reactive handle.

-

NHS Ester: A reactive group for conjugation to a POI-binding ligand.

Signaling Pathway of Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity leads to the ubiquitination and subsequent degradation of the target protein.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immunomart.com [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pomalidomide-C3-NHS Ester: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C3-NHS ester has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of the immunomodulatory drug Pomalidomide, it functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. The incorporation of a C3 linker terminating in an N-Hydroxysuccinimide (NHS) ester provides a reactive handle for the facile conjugation to ligands of target proteins, enabling the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of Pomalidomide-C3-NHS ester, with a focus on quantitative data and detailed experimental protocols to empower researchers in the development of novel therapeutics.

Chemical Structure and Properties

Pomalidomide-C3-NHS ester is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based Cereblon ligand and an NHS ester linker.[1] The chemical structure facilitates its role as a versatile building block in the assembly of PROTACs.

Table 1: Physicochemical Properties of Pomalidomide-C3-NHS Ester

| Property | Value |

| Molecular Formula | C₂₁H₂₀N₄O₈ |

| Molecular Weight | 456.41 g/mol |

| Appearance | Solid |

| Storage | Store at -20°C to -80°C. Keep in a dry place. |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide exerts its biological effects by binding to the CRBN component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.

In the context of a PROTAC, the Pomalidomide moiety of Pomalidomide-C3-NHS ester serves as the E3 ligase recruiting element. The other end of the PROTAC, synthesized via the reactive NHS ester, binds to a protein of interest (POI). This ternary complex formation between the POI, the PROTAC, and the CRBN E3 ligase brings the POI into close proximity to the ubiquitination machinery, leading to its polyubiquitination and degradation by the 26S proteasome.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 2: Degradation Performance of Pomalidomide-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Pomalidomide Analog 19 | Aiolos | MM1S | 120 | 85 |

| Pomalidomide | Aiolos | MM1S | 8.7 | >95 |

| EGFR PROTAC 16 | EGFR | A549 | 32.9 | 96 |

| EGFR PROTAC 15 | EGFR | A549 | 43.4 | N/A |

Note: Data for Pomalidomide analogs and EGFR PROTACs are included to provide a comparative context for the degradation efficiency of Pomalidomide-based degraders.

Table 3: Binding Affinity of Pomalidomide to CRBN

| Ligand | Binding Affinity (Kd) to CRBN |

| Pomalidomide | ~157 nM |

Experimental Protocols

Synthesis of Pomalidomide-C3-NHS Ester

The synthesis of Pomalidomide-C3-NHS ester is a multi-step process that involves the initial synthesis of a Pomalidomide derivative with a terminal amine, followed by the conversion of the amine to an NHS ester.

Step 1: Synthesis of Pomalidomide-C3-Amine Hydrochloride

A common precursor for Pomalidomide-C3-NHS ester is 4-((3-aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, which is commercially available or can be synthesized.[3]

Step 2: Conversion of Pomalidomide-C3-Amine to Pomalidomide-C3-NHS Ester

This protocol describes the activation of a terminal carboxyl group to an NHS ester. A similar principle applies to the conversion of a terminal amine to an NHS ester, often through an intermediate with a carboxylic acid linker. A plausible route involves reacting Pomalidomide-C3-Amine with a bifunctional linker containing a carboxyl group and a protected amine, followed by deprotection and subsequent NHS ester formation. A more direct, though less commonly detailed, method would involve a reagent that directly converts the amine to a reactive ester. For the purpose of this guide, a general protocol for NHS ester formation from a carboxylic acid precursor is provided, as this is a standard and well-documented method in bioconjugation chemistry.

Materials:

-

Pomalidomide-C3-carboxylic acid (precursor)

-

N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Dissolve Pomalidomide-C3-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

-

Add N-Hydroxysuccinimide (1.2 equivalents) and EDC (1.2 equivalents) or N,N'-Disuccinimidyl carbonate (1.2 equivalents).

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Pomalidomide-C3-NHS ester.

Protocol for PROTAC Synthesis using Pomalidomide-C3-NHS Ester

Materials:

-

Pomalidomide-C3-NHS ester

-

Target protein ligand with a primary or secondary amine

-

Anhydrous DMF or DMSO

-

DIPEA

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Add DIPEA (2-3 equivalents) to the solution.

-

Add a solution of Pomalidomide-C3-NHS ester (1-1.2 equivalents) in anhydrous DMF or DMSO dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Upon completion, the reaction mixture can be directly purified by reverse-phase HPLC to yield the desired PROTAC.

Quantitative Proteomics for PROTAC Target Validation

Objective: To identify and quantify on-target and off-target protein degradation induced by a Pomalidomide-based PROTAC.

Materials:

-

Cell line of interest

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

DTT, iodoacetamide, and trypsin for protein digestion

-

Tandem Mass Tag (TMT) labeling reagents

-

High-pH reversed-phase fractionation system

-

High-resolution LC-MS/MS instrument (e.g., Orbitrap)

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the PROTAC at various concentrations and time points. Include a DMSO-treated control.

-

Protein Extraction and Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides with trypsin.

-

TMT Labeling: Label the peptide digests from each condition with the appropriate TMT reagent.

-

Sample Pooling and Fractionation: Combine the labeled samples and fractionate using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

-

Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to determine significantly degraded proteins.

References

Pomalidomide-C3-NHS Ester: A Technical Guide to a Cereblon-Binding Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. This interaction underpins its therapeutic efficacy in treating multiple myeloma. By binding to CRBN, pomalidomide redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

Pomalidomide-C3-NHS ester is a functionalized derivative of pomalidomide designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the core pomalidomide structure, which serves as the CRBN-binding moiety, and an N-hydroxysuccinimide (NHS) ester-terminated linker. The NHS ester allows for covalent conjugation to a primary amine on a target protein ligand, facilitating the creation of bifunctional PROTAC molecules that can induce the degradation of specific proteins of interest.

While direct quantitative binding affinity data for Pomalidomide-C3-NHS ester to Cereblon is not extensively available in public literature, its utility is predicated on the well-characterized, high-affinity interaction of its parent molecule, pomalidomide. This guide provides a comprehensive overview of the binding affinity of pomalidomide for Cereblon, detailed experimental protocols for assessing this interaction, and the relevant signaling pathways. This information serves as a critical reference for the design, synthesis, and evaluation of Pomalidomide-C3-NHS ester-based PROTACs.

Quantitative Binding Affinity of Pomalidomide for Cereblon

The binding affinity of pomalidomide to Cereblon has been determined using various biophysical and biochemical assays. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) from the literature.

| Assay Type | System | Ligand | K_d / K_i / IC_50 (nM) |

| Isothermal Titration Calorimetry (ITC) | Recombinant human CRBN-DDB1 | Pomalidomide | ~157 |

| Surface Plasmon Resonance (SPR) | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 |

| Fluorescence Polarization (FP) | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (K_i) |

| Fluorescence Polarization (FP) | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC_50) |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC_50) |

| Competitive Binding Assay (Affinity Beads) | U266 myeloma cell extracts | Pomalidomide | ~2000 (IC_50) |

| NMR Spectroscopy | C-terminal domain of CRBN | Pomalidomide | 55,000 |

| Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 | Pomalidomide | Binding Confirmed |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of pomalidomide and a general experimental workflow for determining Cereblon binding affinity.

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data table are provided below. These protocols can be adapted to determine the binding affinity of Pomalidomide-C3-NHS ester to the CRBN-DDB1 complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

1. Sample Preparation:

-

Protein: Recombinant human Cereblon (CRBN) in complex with DDB1 is expressed and purified. The protein is then dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration should be accurately determined.

-

Ligand: Pomalidomide is dissolved in the same ITC buffer to a concentration approximately 10-20 times that of the protein concentration. A small amount of DMSO may be used for initial dissolution, with the final concentration being low enough to not interfere with the measurement.

2. ITC Experiment:

-

The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

-

The system is allowed to equilibrate to the desired temperature (e.g., 25°C).

-

A series of small, precisely measured injections of the ligand into the protein solution are performed.

-

The heat change associated with each injection is measured.

3. Data Analysis:

-

The raw data, consisting of heat pulses for each injection, is integrated to determine the heat change per mole of injectant.

-

A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.

-

This curve is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This fitting yields the stoichiometry of binding (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH). The change in entropy (ΔS) is calculated from these values.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., pomalidomide) to a ligand (e.g., CRBN) immobilized on a sensor chip in real-time.

1. Sensor Chip Preparation:

-

A sensor chip (e.g., CM5) is activated.

-

Recombinant His-tagged CRBN is immobilized onto the chip surface via amine coupling or another appropriate method.

-

The surface is then deactivated to block any remaining active sites.

2. Binding Analysis:

-

A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor surface to establish a stable baseline.

-

Serial dilutions of pomalidomide in running buffer are injected over the surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time as a response unit (RU).

-

Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the pomalidomide-CRBN complex.

3. Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Fluorescence Polarization (FP)

FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe) upon binding to a larger molecule. In a competitive FP assay, the displacement of a fluorescently labeled CRBN ligand by an unlabeled competitor (pomalidomide) is measured.

1. Reagents and Materials:

-

Recombinant CRBN-DDB1 complex.

-

A fluorescently labeled CRBN ligand (e.g., a Bodipy-thalidomide probe).

-

Unlabeled pomalidomide.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5).

-

Black, low-binding microplates.

2. Assay Procedure:

-

A fixed concentration of the CRBN-DDB1 complex and the fluorescent probe are added to the wells of the microplate.

-

A serial dilution of pomalidomide is then added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

3. Data Analysis:

-

The decrease in fluorescence polarization, which corresponds to the displacement of the fluorescent probe by pomalidomide, is plotted against the concentration of pomalidomide.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of pomalidomide that displaces 50% of the fluorescent probe. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity.

1. Reagents and Materials:

-

His-tagged CRBN/DDB1 complex.

-

Terbium (Tb)-conjugated anti-His antibody (donor).

-

A fluorescently labeled tracer ligand (e.g., a derivative of thalidomide) (acceptor).

-

Pomalidomide.

-

Assay buffer.

-

Low-volume microplates.

2. Assay Procedure:

-

A constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody are added to the wells.

-

The fluorescent tracer is then added.

-

Serial dilutions of pomalidomide are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

-

The decrease in the FRET signal, resulting from the displacement of the fluorescent tracer by pomalidomide, is plotted against the concentration of pomalidomide to determine the IC50 value.

Conclusion

Pomalidomide-C3-NHS ester is a valuable chemical tool for the development of PROTACs, leveraging the high-affinity interaction between its pomalidomide core and the E3 ligase Cereblon. While direct binding data for this specific conjugate is not widely published, the extensive characterization of pomalidomide's binding to Cereblon provides a strong foundation for its application. The experimental protocols detailed in this guide offer robust methods for quantitatively assessing the binding of Pomalidomide-C3-NHS ester or any resulting PROTACs to Cereblon, which is a critical step in the development of novel targeted protein degraders.

Pomalidomide-C3-NHS Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Pomalidomide-C3-NHS ester, a crucial building block in the development of targeted protein degraders known as Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates the key signaling pathways involved in its mechanism of action.

Core Compound Data

Pomalidomide-C3-NHS ester is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to an N-hydroxysuccinimide (NHS) ester via a 3-carbon linker. The NHS ester allows for covalent conjugation to primary amines on a target protein ligand.

| Property | Value |

| Molecular Weight | 456.41 g/mol |

| Chemical Formula | C₂₁H₂₀N₄O₈ |

| Appearance | Light yellow to yellow solid |

| CAS Number | 2828476-87-3 |

Pomalidomide's Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5] By binding to CRBN, pomalidomide redirects the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates.[1][4] Key targets of this degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][] The degradation of these factors results in downstream anti-proliferative and pro-apoptotic effects in cancer cells, as well as immunomodulatory effects on the tumor microenvironment.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using Pomalidomide-C3-NHS ester and subsequent evaluation of its activity.

Protocol 1: PROTAC Synthesis via NHS Ester Conjugation

This protocol describes the conjugation of Pomalidomide-C3-NHS ester to a protein of interest (POI) ligand containing a primary amine.

Materials:

-

Pomalidomide-C3-NHS ester

-

POI ligand with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Reaction vial

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis

Procedure:

-

In a reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.

-

Add Pomalidomide-C3-NHS ester (1.0 - 1.2 equivalents) to the solution.

-

Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by LC-MS.

-

Upon completion, purify the resulting PROTAC molecule by preparative HPLC to obtain the final product.

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vitro PROTAC Evaluation - Western Blot for Protein Degradation

This protocol outlines the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.

Materials:

-

Synthesized PROTAC

-

Cell line expressing the protein of interest

-

Cell culture medium and supplements

-

DMSO (for stock solution)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in the nanomolar to micromolar range) or DMSO as a vehicle control for 24-48 hours.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the signal of the protein of interest to the loading control to determine the extent of protein degradation.

Experimental Workflow and Logic

The development and validation of a pomalidomide-based PROTAC follows a logical progression from chemical synthesis to biological evaluation.

References

Pomalidomide for targeted protein degradation principles

An In-depth Technical Guide to Pomalidomide (B1683931) for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Pomalidomide, a third-generation immunomodulatory drug (IMiD), represents a cornerstone in the treatment of hematological malignancies, particularly relapsed and refractory multiple myeloma.[1] Its therapeutic efficacy stems from its function as a "molecular glue," a small molecule that induces or stabilizes protein-protein interactions. Pomalidomide selectively binds to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2][3] This binding event redirects the E3 ligase's activity towards neo-substrates, proteins not normally targeted by CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This guide provides a detailed examination of the principles underlying pomalidomide-mediated targeted protein degradation, including its core mechanism, downstream signaling effects, quantitative data, and key experimental protocols.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The central mechanism of pomalidomide involves co-opting the cell's natural protein disposal machinery.[2] Pomalidomide's glutarimide (B196013) moiety binds directly to a specific pocket within the CRBN protein.[4][5] This binding event alters the substrate-binding surface of CRBN, creating a novel interface that has high affinity for specific neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][6]

The resulting Pomalidomide-CRBN-IKZF1/3 ternary complex formation is the critical step that brings the substrate into close proximity with the rest of the CRL4 E3 ligase machinery (comprising DDB1, CUL4A, and RBX1).[3][4] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of IKZF1 and IKZF3.[6] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[2]

Downstream Signaling and Therapeutic Effects

The degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is the primary driver of pomalidomide's therapeutic effects in multiple myeloma.[4][6] These transcription factors are essential for the survival and proliferation of myeloma cells.[6][7] Their elimination triggers a cascade of downstream events:

-

Downregulation of IRF4 and c-Myc: IKZF1 and IKZF3 are key regulators of Interferon Regulatory Factor 4 (IRF4), a master transcription factor for myeloma cell survival. The degradation of IKZF1/3 leads to a significant reduction in IRF4 and, subsequently, c-Myc expression.[1][4] The loss of these critical oncogenic drivers directly inhibits proliferation and induces apoptosis in myeloma cells.

-

Immunomodulation: Beyond its direct anti-tumor effects, pomalidomide potently stimulates the immune system. The degradation of IKZF1/3 in T cells leads to increased production of Interleukin-2 (IL-2) and enhanced T cell and Natural Killer (NK) cell activity, contributing to a more robust anti-tumor immune response.[8][9][10]

Quantitative Data

The efficacy of pomalidomide is underpinned by its binding affinity to CRBN and its efficiency in degrading target substrates.

Table 1: Pomalidomide Binding Affinity to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |

|---|---|---|---|---|

| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay | [5][11] |

| Lenalidomide (B1683929) | ~178 nM | ~1 - 2 µM | Competitive Binding Assay | [5][12] |

| Thalidomide (B1683933) | ~250 nM | >10 µM | Competitive Binding Assay |[5][13] |

Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger binding. IC50 (Half maximal inhibitory concentration): A measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pomalidomide Degradation Potency for Neo-substrates

| Substrate | Cell Line | Degradation Potency (DC50) | Notes | Reference |

|---|---|---|---|---|

| IKZF1/IKZF3 | MM1.S | More potent than lenalidomide | Pomalidomide induces more rapid and complete degradation of most substrates compared to lenalidomide. | [14] |

| CK1α | MM1.S | Less potent than lenalidomide | Lenalidomide is superior for degrading CK1α. |[14] |

DC50 (Degradation Concentration 50%): The concentration of a compound that results in 50% degradation of the target protein.

Experimental Protocols

Validating the mechanism of pomalidomide requires specific biochemical and cellular assays.

Protocol 1: Competitive CRBN Binding Assay (Bead-Based)

Objective: To determine the binding affinity (IC50) of pomalidomide to endogenous CRBN in a cellular context.

Methodology:

-

Cell Lysate Preparation: Culture multiple myeloma cells (e.g., U266) and harvest. Lyse cells in a non-denaturing buffer (e.g., NP40-based buffer) containing protease inhibitors. Clarify the lysate by centrifugation and determine the protein concentration.[12]

-

Competitive Binding: Aliquot the cell lysate. Pre-incubate aliquots with a serial dilution of pomalidomide (or vehicle control, e.g., DMSO) for 15-30 minutes at room temperature.[15][16]

-

Affinity Pulldown: Add thalidomide-analog-conjugated magnetic beads to each lysate-compound mixture. Incubate for 2-4 hours at 4°C with rotation to allow CRBN-DDB1 complexes to bind to the beads.[15][16]

-

Washing: Pellet the beads using a magnetic stand and wash them three times with cold lysis buffer to remove non-specific binders.[11]

-

Elution and Analysis: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. Analyze the eluate by Western blotting using primary antibodies against CRBN and DDB1.[11][12]

-

Data Analysis: Quantify the CRBN band intensity for each pomalidomide concentration using densitometry. Normalize the data to the vehicle control and plot the percentage of CRBN binding against the log of pomalidomide concentration to calculate the IC50 value.[12]

Protocol 2: In Vitro Ubiquitination Assay

Objective: To demonstrate that pomalidomide induces the ubiquitination of a neo-substrate (e.g., IKZF1) in a reconstituted cell-free system.

Methodology:

-

Reagents: Assemble purified recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D3), CRL4-CRBN E3 ligase complex, the target substrate (e.g., IKZF1), and ubiquitin.[13][17]

-

Reaction Setup: On ice, prepare a master mix containing 1X Ubiquitination Reaction Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2 mM DTT), E1, E2, E3, substrate, and ubiquitin.[18]

-

Compound Addition: Aliquot the master mix into reaction tubes. Add pomalidomide to achieve desired final concentrations (e.g., 0.1 to 10 µM). Include a DMSO vehicle control and a "No ATP" negative control.[13]

-

Initiation and Incubation: Initiate the reaction by adding a concentrated ATP solution (final concentration 2-5 mM). Incubate the reactions at 37°C for 60-90 minutes.[13][17]

-

Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[13]

-

Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the IKZF1 substrate. A ladder of higher molecular weight bands above the unmodified IKZF1 band indicates successful polyubiquitination.[13][18]

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of endogenous IKZF1/3 in cells upon treatment with pomalidomide.

Methodology:

-

Cell Culture and Treatment: Seed multiple myeloma cells (e.g., MM1.S) at an appropriate density. Treat the cells with a serial dilution of pomalidomide for a fixed time (e.g., 6 or 24 hours) to determine the DC50. For time-course experiments, treat with a fixed concentration and harvest at various time points.[19]

-

Protein Extraction: Harvest cells, wash with PBS, and lyse in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.[20]

-

SDS-PAGE and Western Blot: Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[19]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate overnight at 4°C with a primary antibody specific for IKZF1 or IKZF3. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[20]

-

Detection and Re-probing: Detect the signal using an ECL substrate. Subsequently, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[19][20]

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein level to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot against drug concentration to determine DC50 and Dmax (maximum degradation) values.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. beyondspringpharma.com [beyondspringpharma.com]

- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Immunomodulatory Properties of Pomalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (B1683931), a potent thalidomide (B1683933) analog, and its derivatives have emerged as a significant class of immunomodulatory drugs (IMiDs) with remarkable therapeutic efficacy, particularly in the treatment of multiple myeloma. Their mechanism of action, centered on the targeted degradation of specific proteins via the E3 ubiquitin ligase cereblon (CRBN), results in a multifaceted immunomodulatory response. This technical guide provides a comprehensive overview of the immunomodulatory properties of pomalidomide derivatives, detailing their mechanism of action, quantitative effects on immune cells and cytokine production, and step-by-step protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel immunomodulatory agents.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) that has demonstrated significant clinical activity against hematological malignancies, most notably relapsed and refractory multiple myeloma.[1] Structurally, it is a derivative of thalidomide with an amino group at the 4th position of the phthaloyl ring, which contributes to its enhanced potency.[2] The immunomodulatory effects of pomalidomide and its derivatives are pleiotropic, encompassing direct anti-tumor activities and a profound impact on the tumor microenvironment.[3] These compounds modulate the activity of various immune cells, including T cells and Natural Killer (NK) cells, and alter the production of key cytokines, thereby restoring and enhancing the host's anti-tumor immune response.[4][5]

The primary mechanism of action of pomalidomide derivatives involves their function as "molecular glues." They bind to the substrate receptor cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[6] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates. The most well-characterized neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these transcription factors unleashes a cascade of downstream events that underpin the immunomodulatory and anti-neoplastic effects of these compounds.

Mechanism of Action: The Cereblon Pathway

The binding of pomalidomide derivatives to CRBN is the initiating event in their immunomodulatory cascade. This interaction leads to the recruitment of Ikaros and Aiolos to the CRL4-CRBN complex, marking them for ubiquitination and subsequent degradation by the proteasome.

Quantitative Immunomodulatory Activities

The immunomodulatory effects of pomalidomide derivatives can be quantified through various in vitro assays. The following tables summarize the reported activities of pomalidomide and some of its analogs. It is important to note that absolute values can vary between studies due to differences in experimental conditions.

Table 1: Inhibition of TNF-α Production in LPS-Stimulated PBMCs

| Compound | IC50 (nM) | Reference |

| Pomalidomide | 13 | [7] |

| Lenalidomide (B1683929) | 123 | [7] |

| 4-Methyl Analog | Potent Inhibition | [8] |

| 4-Chloro Analog | Potent Inhibition | [8] |

Table 2: Stimulation of IL-2 Production in T-Cell Co-stimulation Assays

| Compound | EC50 (nM) | Reference |

| Pomalidomide | Potent Stimulation | [8] |

| Lenalidomide | Potent Stimulation | [8] |

| 4-Methyl Analog | Potent Stimulation | [8] |

| 4-Chloro Analog | Potent Stimulation | [8] |

Table 3: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Pomalidomide Analog 5c | MCF-7 | 26.93 | [2] |

| Pomalidomide Analog 5d | MCF-7 | 20.2 | [2] |

| 4-Methyl Analog | Namalwa | Potent Activity | [8] |

| 4-Chloro Analog | Namalwa | Potent Activity | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory properties of pomalidomide derivatives.

Synthesis of Pomalidomide Derivatives

The synthesis of pomalidomide derivatives can be achieved through several routes, including nucleophilic aromatic substitution (SNAr) on a fluorinated precursor or direct modification of the pomalidomide scaffold. A general procedure for the synthesis of N-substituted pomalidomide derivatives via SNAr is described below.

Protocol: Synthesis of N-substituted Pomalidomide Derivatives [9]

-

Reaction Setup: In a reaction vial, dissolve 4-fluoro-thalidomide (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents).

-

Reaction Conditions: Seal the vial and heat the reaction mixture at 90°C for 16 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).

TNF-α Release Assay in LPS-Stimulated PBMCs

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[10]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Pomalidomide derivatives

-

Human TNF-α ELISA kit

Protocol:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.

-

Compound Treatment: Add serial dilutions of the pomalidomide derivatives to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Cell Seeding: Add the PBMC suspension to each well.

-

Stimulation: Immediately add LPS to a final concentration of 2 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.

-

TNF-α Measurement: Determine the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

T-Cell Co-stimulation Assay for IL-2 Production

This assay evaluates the ability of a compound to enhance the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation and proliferation, in a co-stimulation model.[11][12]

Materials:

-

Human T cells (isolated from PBMCs or a T-cell line like Jurkat)

-

Antigen Presenting Cells (APCs) or anti-CD3/CD28 antibodies

-

RPMI-1640 medium supplemented with 10% FBS

-

Pomalidomide derivatives

-

Human IL-2 ELISA kit

Protocol:

-

Cell Preparation: Isolate T cells from PBMCs or use a T-cell line. Resuspend the T cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Compound Treatment: Add serial dilutions of the pomalidomide derivatives to the wells of a 96-well plate. Include a vehicle control.

-

Co-stimulation: Add APCs (e.g., dendritic cells pulsed with antigen) at an appropriate ratio (e.g., 1:5 to 1:10 DC:T cell) or coat the wells with anti-CD3 and anti-CD28 antibodies.

-

Cell Seeding: Add the T-cell suspension to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.

-

Supernatant Collection: Centrifuge the plate and collect the supernatants.

-

IL-2 Measurement: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit.